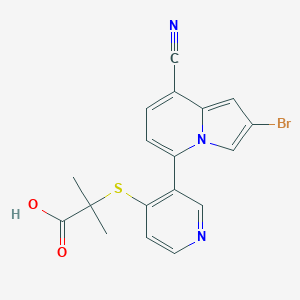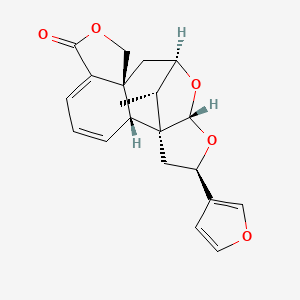
Salvifaricin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salvifaricin is a diterpenoid compound isolated from the aerial parts of Salvia leucantha and Salvia hispanica. It is known for its significant biological activities, including anti-diabetic effects, as it can lower fasting blood glucose and serum triglyceride levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Salvifaricin can be synthesized through the extraction of dried aerial parts of Salvia leucantha using acetone. The extract is then chromatographed on active charcoal, followed by further purification using silica gel, Lobar RP-18 column, and high-performance liquid chromatography (HPLC) .
Industrial Production Methods
The industrial production of this compound involves large-scale extraction and purification processes. The dried plant material is processed using solvents like acetone, and the extract is subjected to multiple chromatographic techniques to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Salvifaricin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Salvifaricin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying diterpenoid synthesis and reactions.
Biology: this compound’s biological activities, such as its anti-diabetic effects, make it a subject of interest in biological research.
Mechanism of Action
Salvifaricin exerts its effects by targeting specific molecular pathways involved in glucose and lipid metabolism. It interacts with enzymes and receptors that regulate these pathways, leading to a reduction in blood glucose and triglyceride levels. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate metabolic processes is well-documented .
Comparison with Similar Compounds
Similar Compounds
Salvifaricin is structurally similar to other diterpenoids isolated from Salvia species, such as isosalvipuberulin, salvileucantholide, and salviandulin E .
Uniqueness
What sets this compound apart from these similar compounds is its pronounced anti-diabetic activity. While other diterpenoids may exhibit various biological activities, this compound’s ability to significantly lower blood glucose and triglyceride levels makes it unique and valuable for therapeutic applications .
Properties
Molecular Formula |
C20H20O5 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(1S,2R,10S,12R,14R,16R,18S)-16-(furan-3-yl)-18-methyl-8,13,15-trioxapentacyclo[10.5.1.01,14.02,10.06,10]octadeca-3,5-dien-7-one |
InChI |
InChI=1S/C20H20O5/c1-11-14-7-19-10-23-17(21)13(19)3-2-4-16(19)20(11)8-15(25-18(20)24-14)12-5-6-22-9-12/h2-6,9,11,14-16,18H,7-8,10H2,1H3/t11-,14-,15-,16-,18-,19-,20-/m1/s1 |
InChI Key |
HIKUAKUTPBLJKQ-JSLAWISBSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2C[C@@]34COC(=O)C3=CC=C[C@H]4[C@@]15C[C@@H](O[C@H]5O2)C6=COC=C6 |
Canonical SMILES |
CC1C2CC34COC(=O)C3=CC=CC4C15CC(OC5O2)C6=COC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-((3S,3aS)-3-(3-Fluoro-4-(trifluoromethoxy)phenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-hydroxyethanone](/img/structure/B12395100.png)
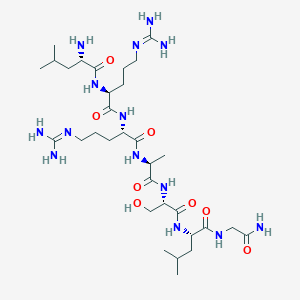
![ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate](/img/structure/B12395104.png)
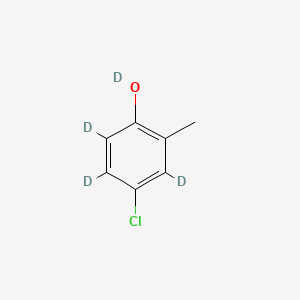



![4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile](/img/structure/B12395139.png)
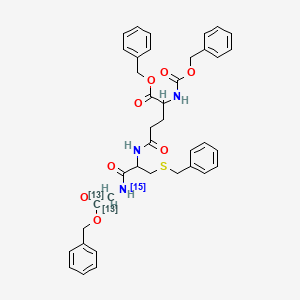
![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)
